

physicochemical properties of 2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-5-amine

Cat. No.: B1307943

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2,3-dihydrobenzofuran-5-amine**

Introduction

2,3-dihydrobenzofuran-5-amine (CAS No: 42933-43-7), also known as 5-amino-2,3-dihydrobenzofuran, is a heterocyclic aromatic amine. Its structure, featuring a fused dihydrofuran and benzene ring system with a primary amine substituent, makes it a valuable and versatile building block in medicinal and materials chemistry. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its significance as a key intermediate in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

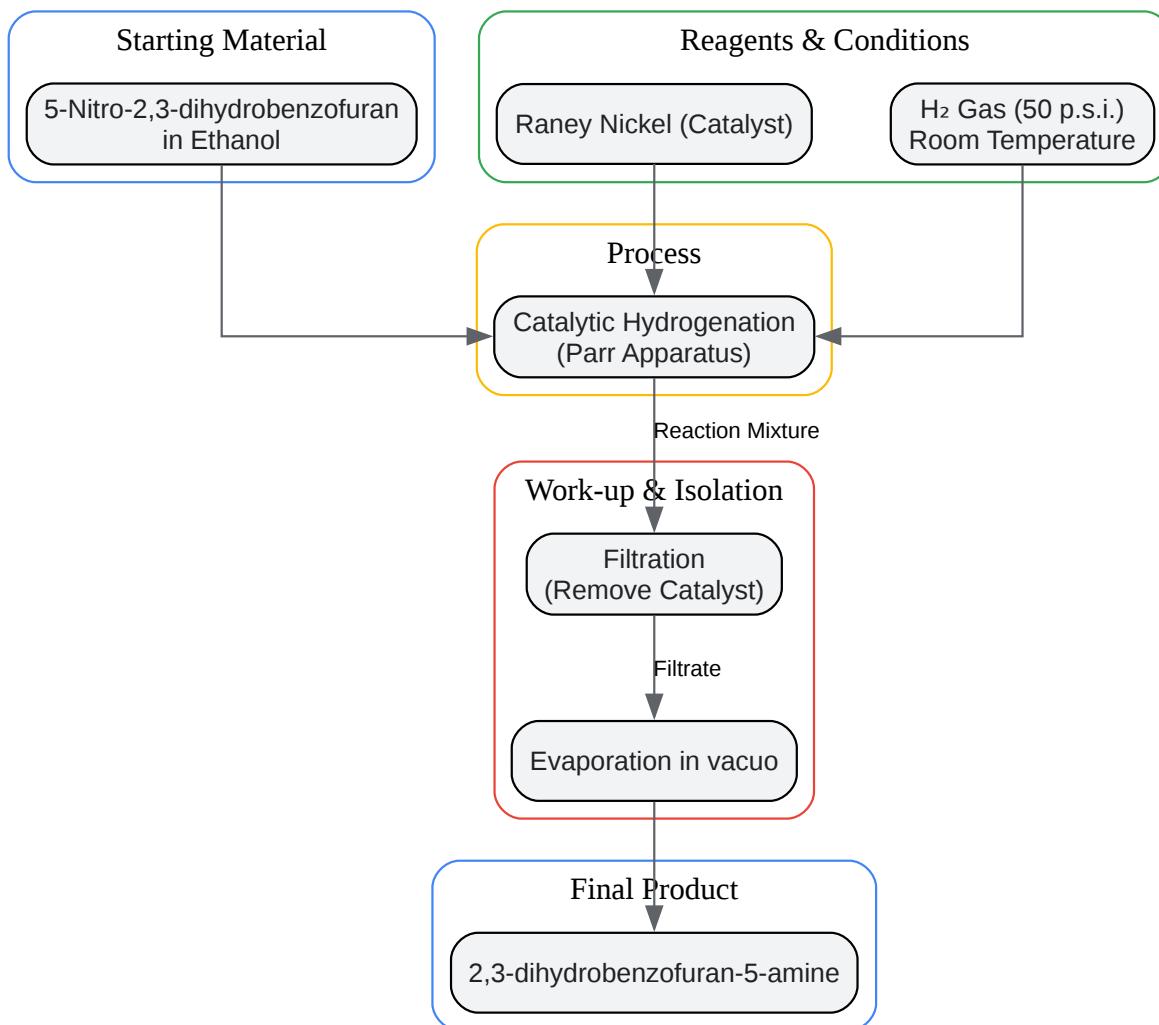
Physicochemical Properties

The fundamental physicochemical characteristics of **2,3-dihydrobenzofuran-5-amine** are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	42933-43-7	[1] [2]
Molecular Formula	C ₈ H ₉ NO	[1]
Molecular Weight	135.17 g/mol	
IUPAC Name	2,3-dihydro-1-benzofuran-5-amine	[1]
Appearance	White to light brown powder/crystalline powder	[1] [3]
Melting Point	80°C to 84°C	[1]
Solubility	Soluble in organic solvents such as ethanol, methanol, and DMSO; Insoluble in water.	[3]
Purity	≥97%	[1] [2]
Storage	2-8°C, Keep in dark place, inert atmosphere	

Experimental Protocols & Synthesis

Detailed methodologies are essential for the accurate determination of physicochemical properties and for the synthesis of the compound.


Synthesis of 2,3-dihydrobenzofuran-5-amine

A common and effective method for the synthesis of **2,3-dihydrobenzofuran-5-amine** is through the catalytic reduction of its nitro precursor, 5-nitro-2,3-dihydrobenzofuran.[\[3\]](#)[\[4\]](#)

Protocol: Catalytic Hydrogenation

- Reaction Setup: A mixture of 10 g of 5-nitro-2,3-dihydrobenzofuran and 2.5 g of Raney Nickel catalyst is prepared in 50 ml of ethanol.[\[4\]](#)

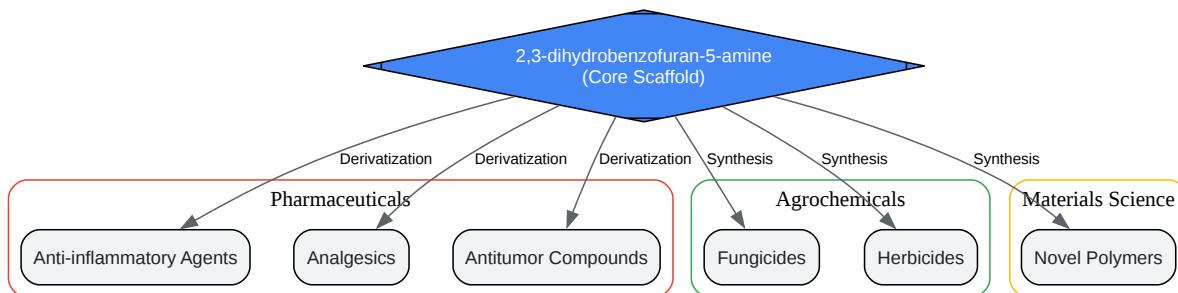
- Hydrogenation: The mixture is placed in a Parr apparatus and hydrogenated at a hydrogen pressure of 50 p.s.i. at room temperature.[4]
- Reaction Monitoring: The reaction proceeds until the uptake of hydrogen ceases, indicating the complete reduction of the nitro group to an amine.
- Work-up: The resulting mixture is filtered to remove the Raney Nickel catalyst.[4]
- Isolation: The filtrate is then evaporated in vacuo to yield an oil of **2,3-dihydrobenzofuran-5-amine**.[4]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,3-dihydrobenzofuran-5-amine**.

Determination of Physicochemical Properties

- Melting Point: The melting point is determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the material is recorded. The reported range of 80-84°C suggests a relatively pure compound.[1]


- Solubility: Qualitative solubility is assessed by adding a small amount of the compound to a test tube containing the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated and observed for dissolution at room temperature. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.
- Purity (Gas Chromatography - GC): Purity is often determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID). The compound is dissolved in a suitable solvent and injected into the GC system. The resulting chromatogram shows a peak corresponding to the compound, and the purity is calculated based on the area of this peak relative to the total area of all peaks. A purity of $\geq 96.0\%$ is specified by some suppliers.[\[1\]](#)

Applications in Drug Development and Research

2,3-dihydrobenzofuran-5-amine serves as a critical structural motif and intermediate in the synthesis of a wide array of compounds with significant biological activity. Its utility spans both the pharmaceutical and agrochemical sectors.

- Pharmaceutical Intermediate: The compound is a key building block for synthesizing novel drug candidates.[\[2\]](#)[\[5\]](#) Derivatives have shown potential as:
 - Anti-inflammatory agents[\[3\]](#)[\[5\]](#)
 - Analgesics[\[3\]](#)[\[5\]](#)
 - Antitumor compounds[\[3\]](#)[\[5\]](#)
 - mPGES-1 Inhibitors: The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" and has been used to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[\[6\]](#)
- Agrochemical Synthesis: It is an essential intermediate in the manufacturing of advanced fungicides and herbicides, contributing to the development of modern agricultural products.[\[2\]](#)[\[3\]](#)

The diagram below illustrates the central role of **2,3-dihydrobenzofuran-5-amine** as a versatile scaffold for generating diverse, biologically active molecules.

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in synthesis applications.

Conclusion

2,3-dihydrobenzofuran-5-amine is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, established synthetic routes, and proven utility as a versatile chemical intermediate underscore its importance. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage this valuable scaffold in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-2,3-dihydrobenzofuran, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. nbinno.com [nbinno.com]

- 3. nbino.com [nbino.com]
- 4. prepchem.com [prepchem.com]
- 5. nbino.com [nbino.com]
- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 2,3-dihydrobenzofuran-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1307943#physicochemical-properties-of-2-3-dihydrobenzofuran-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com